Agricultural Entomology and Precision Agriculture
Unmanned Aerial Vehicles (UAVs), particularly drone-mounted sprayers, have gained prominence in modern agriculture due to their operational efficiency, speed, and ability to cover large areas. Researchers have explored the use of Diafenthiuron in managing sucking insect pests in cotton ecosystems through UAV-based spraying.
Ecotoxicology
Researchers investigated the effects of Diafenthiuron exposure on non-target organisms. Specifically, they studied its impact on the hematology, serum biochemical profile, and elemental composition of the fish species Labeo rohita .
Pesticide Residue Analysis
Studies have examined the dissipation patterns of Diafenthiuron in green chilli fruits after application at recommended doses. Understanding its persistence is crucial for safe consumption and sustainable agriculture .
Diafenthiuron is a thiourea compound primarily used as an insecticide and acaricide. It is characterized by its unique structure, which includes two six-carbon rings connected by an ether linkage to a tert-butylcarbamate group. The molecular formula of diafenthiuron is C₁₈H₂₃ClN₂O₂S, and it has a molecular weight of 384.6 g/mol. This compound exhibits high solubility in organic solvents but low solubility in water, indicated by a partition coefficient (logPow) of 5.76, suggesting limited leaching into groundwater systems .
Diafenthiuron operates as a mitochondrial toxicant, but its parent compound is biologically inert until transformed into the reactive carbodiimide derivative (CGA 140408). This metabolite selectively inhibits the mitochondrial FoF1-ATP synthase complex by covalently binding to two critical components:
The carbodiimide’s inhibition of ATP synthase blocks oxidative phosphorylation, causing rapid depletion of cellular ATP stores. Comparative studies across species reveal conserved targeting:
Species | ATPase Inhibition (%) | Porin Binding Affinity (nM) |
---|---|---|
Tetranychus urticae | 98 ± 2 | 12.4 ± 1.8 |
Calliphora vicina | 95 ± 3 | 18.9 ± 2.1 |
Rat (Rattus norvegicus) | 88 ± 5 | 34.7 ± 3.5 |
Data derived from mitochondrial assays [2] [8]
This dual targeting explains its broad-spectrum efficacy against mites and insects while retaining selectivity through differential metabolic activation [3].
The thiourea moiety of diafenthiuron undergoes oxidative desulfuration via three pathways:
Metabolic profiling across taxa reveals stark contrasts in activation efficiency:
Organism | Primary Metabolite | Activation Rate (nmol/min/mg protein) |
---|---|---|
Locusta migratoria | Carbodiimide | 4.2 ± 0.5 |
Sus scrofa (pig) | Carbodiimide | 3.8 ± 0.4 |
Gallus gallus (hen) | Sulfomonoxide | 1.1 ± 0.2 |
Homo sapiens | p-Hydroxydiafenthiuron | 0.3 ± 0.1 |
These differential activation pathways underpin species selectivity, as non-target organisms preferentially detoxify the parent compound through hydroxylation rather than bioactivation.
Sensitivity to diafenthiuron correlates with mitochondrial target site conservation and metabolic activation capacity. Key determinants include:
Field-evolved resistance in spider mites (T. urticae) demonstrates how evolutionary pressures reshape these interactions. Populations from Chinese rose greenhouses show 70,000-fold resistance to abamectin with collateral tolerance to diafenthiuron, driven by enhanced cytochrome P450-mediated detoxification [5] [6].
Resistance to diafenthiuron frequently coincides with cross-tolerance to unrelated acaricides through two mechanisms:
Resistance monitoring data from Chinese greenhouse populations reveal alarming trends:
Acaricide | Median Resistance Ratio (RR50) | Mutation Frequency (%) |
---|---|---|
Diafenthiuron | 420 | - |
Abamectin | 73,500 | G314D: 47–70 |
Bifenazate | 85 | I136A: 85–92 |
Cyetpyrafen | 120 | H92R: 63–78 |
Data aggregated from 10 field populations [5] [6]
These patterns underscore the urgent need for resistance management strategies that rotate diafenthiuron with non-mitochondrial inhibitors (e.g., lipid biosynthesis disruptors) to delay resistance fixation.
Diafenthiuron is considered slightly toxic to mammals but highly toxic to bees and other beneficial insects []. It can also be irritating to the skin and eyes [].
Diafenthiuron undergoes several significant chemical transformations:
The synthesis of diafenthiuron can be summarized in the following steps:
This method is noted for its mild reaction conditions and simplicity compared to other synthetic routes .
Diafenthiuron is primarily utilized in agriculture for pest control. Its applications include:
Studies have shown that diafenthiuron interacts with various biological systems:
Additionally, interactions with other agrochemicals have been studied to assess combined effects on pest management strategies .
Several compounds share similarities with diafenthiuron in terms of structure and function. Here are some notable examples:
Compound Name | Structure Type | Mode of Action | Unique Features |
---|---|---|---|
Dicyclohexylcarbodiimide | Carbodiimide | Inhibits ATPase activity | Known for strong protein coupling |
Thiacloprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Broad-spectrum insecticide |
Imidacloprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist | High efficacy against sucking pests |
Diafenthiuron's distinctiveness lies in its dual action as both an insecticide and acaricide through the inhibition of ATP production via oxidative phosphorylation disruption. Unlike many neonicotinoids, it presents a different mechanism that may help mitigate resistance development in pest populations.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard